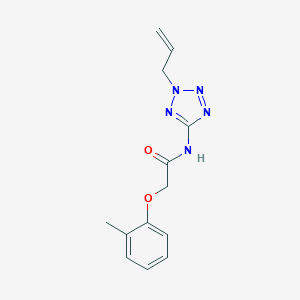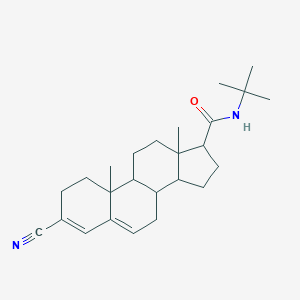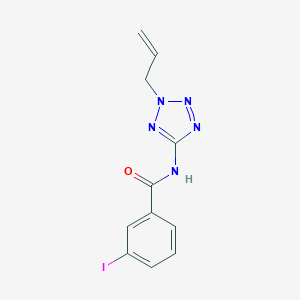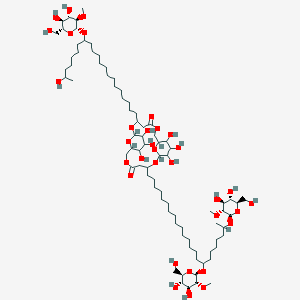
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide, also known as LUF6000, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), that are involved in the inflammatory response. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide in lab experiments is its ability to selectively target certain enzymes and pathways. This makes it a useful tool for studying the role of these enzymes and pathways in various biological processes. However, one limitation of using N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide is its potential toxicity and side effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide. One direction is to further investigate its potential as a diagnostic tool for cancer and other diseases. Another direction is to explore its potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and less toxic analogs.
Synthesemethoden
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide involves a multi-step reaction sequence. The first step involves the reaction of 2-chloro-N-(2-allyl-2H-tetraazol-5-yl)acetamide with 2-methylphenol in the presence of a base to form the intermediate product. This intermediate product is then reacted with an alkylating agent to obtain the final product, N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, it has been investigated for its potential use as a diagnostic tool for cancer and other diseases.
Eigenschaften
Produktname |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide |
|---|---|
Molekularformel |
C13H15N5O2 |
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
2-(2-methylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H15N5O2/c1-3-8-18-16-13(15-17-18)14-12(19)9-20-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3,(H,14,16,19) |
InChI-Schlüssel |
AHABDQGXYGSRCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NN(N=N2)CC=C |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NN(N=N2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
